molecular formula C20H23FN2O4S B11246428 1-[(4-fluorobenzyl)sulfonyl]-N-(3-methoxyphenyl)piperidine-3-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-(3-methoxyphenyl)piperidine-3-carboxamide

Cat. No.: B11246428
M. Wt: 406.5 g/mol
InChI Key: KYESHCNXDUFBDK-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a methanesulfonyl group, and a piperidine carboxamide structure, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl and methanesulfonyl groups through various chemical reactions. Common reagents used in these reactions include fluorobenzene, methanesulfonyl chloride, and piperidine derivatives. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in the study of biological pathways and interactions, particularly those involving fluorinated compounds.

    Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in the design of molecules with specific pharmacological properties.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the methanesulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives

Uniqueness

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorophenyl and methanesulfonyl groups enhances its reactivity and potential for diverse applications, setting it apart from similar compounds.

This detailed article provides a comprehensive overview of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H23FN2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-(3-methoxyphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C20H23FN2O4S/c1-27-19-6-2-5-18(12-19)22-20(24)16-4-3-11-23(13-16)28(25,26)14-15-7-9-17(21)10-8-15/h2,5-10,12,16H,3-4,11,13-14H2,1H3,(H,22,24)

InChI Key

KYESHCNXDUFBDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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